1-(3-硝基苄基)-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

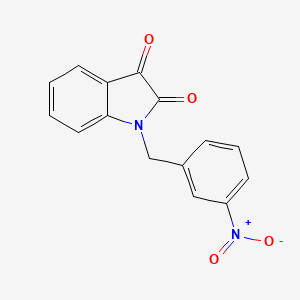

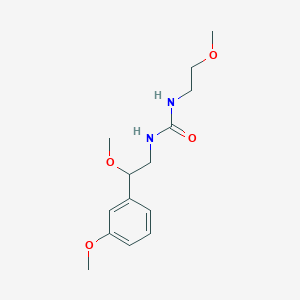

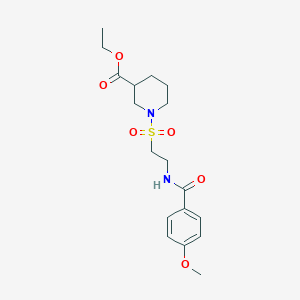

1-(3-nitrobenzyl)-1H-indole-2,3-dione is a chemical compound that can be categorized within the family of isatins, which are a class of indole derivatives known as 1H-indole-2,3-diones. Isatins and their derivatives have been the subject of extensive research due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isatin derivatives typically involves the functionalization of indole compounds. A palladium-catalyzed synthesis of isatins from 1-halo-2-nitrobenzenes has been described, which involves an intramolecular annulation of 2-(2-haloethynyl)-1-nitrobenzenes via the formation of 2-haloisatogens . Although the specific synthesis of 1-(3-nitrobenzyl)-1H-indole-2,3-dione is not detailed, the methodologies used for similar compounds suggest that a palladium-catalyzed approach could be applicable.

Molecular Structure Analysis

The molecular structure of isatin derivatives is characterized by the presence of a 1H-indole-2,3-dione core, which can be further substituted with various groups. The crystal structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, has been determined by X-ray diffraction analysis, indicating that such compounds can crystallize in an orthorhombic space group with specific unit cell parameters . This suggests that 1-(3-nitrobenzyl)-1H-indole-2,3-dione could also exhibit a well-defined crystalline structure, potentially with similar packing interactions.

Chemical Reactions Analysis

The reactivity of isatin derivatives often involves the modification of the nitrogen atom on the indole ring. The o-nitrobenzyl group has been identified as a potential nitrogen protecting group for indoles, which can be introduced using bases like LiH or NaH in DMF, followed by alkylation with o-nitrobenzyl bromide . This indicates that the 3-nitrobenzyl group in 1-(3-nitrobenzyl)-1H-indole-2,3-dione could be involved in similar chemical reactions, particularly in the context of protecting group strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of isatin derivatives are influenced by their molecular structure. The presence of nitro groups and benzyl substituents can affect the compound's stability, solubility, and reactivity. For instance, the stability of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione was probed under basic conditions using UV-Visible analysis . This suggests that the physical and chemical properties of 1-(3-nitrobenzyl)-1H-indole-2,3-dione could be similarly investigated to determine its stability and reactivity profile.

Relevant Case Studies

Case studies involving isatin derivatives often focus on their biological activities. For example, a series of 5-nitroindole-2,3-dione derivatives were synthesized and evaluated for cytotoxicity against various human tumor cell lines . The most active compound in this series demonstrated significant effects on non-small cell lung cancer and leukemia cell lines. Although 1-(3-nitrobenzyl)-1H-indole-2,3-dione is not specifically mentioned, this case study highlights the potential of isatin derivatives in cancer research.

Another case study involves the structural analysis of 2-(2-nitrobenzylidene)indan-1,3-dione, which revealed intermolecular contacts between similar fragments and provided insights into the electronic properties of the compound . This type of structural information can be valuable for understanding the properties of related compounds like 1-(3-nitrobenzyl)-1H-indole-2,3-dione.

科学研究应用

合成和功能化

1-(3-硝基苄基)-1H-吲哚-2,3-二酮,作为更广泛的吲哚衍生物家族的一部分,在合成有机化学中具有应用。例如,钯催化的反应在合成和功能化吲哚方面至关重要,展示了该化合物在创建生物活性分子和药物中间体方面的多功能性。合成方法包括费希尔吲哚合成和加斯曼合成等,说明了该化合物在以更少的步骤和更少的浪费开发复杂分子中的作用(Cacchi & Fabrizi, 2005)。

螺吲哚酮-喹唑啉合成

1-(3-硝基苄基)-1H-吲哚-2,3-二酮用于螺吲哚酮-喹唑啉的一锅合成,展示了其在生产新型化合物中的作用。该方法突出了该化合物在创建具有广泛适用性的衍生物方面的贡献,进一步扩展了其在合成有机化学中的用途(胡等人,2011)。

靛红(1H-吲哚-2,3-二酮)衍生物

靛红的多功能性,包括 1-(3-硝基苄基)-1H-吲哚-2,3-二酮等衍生物,在其用作药物合成的原料和杂环化合物的创建中得到体现。它们作为生化过程调节剂的功能强调了它们在有机合成和潜在治疗应用中的重要性(Garden & Pinto, 2001)。

抗癌活性

对 N-取代吲哚衍生物的研究,包括与 1-(3-硝基苄基)-1H-吲哚-2,3-二酮相关的衍生物,在抗癌活性方面显示出显着的潜力。这些研究表明该化合物在开发治疗剂中的效用,特别是在靶向特定癌细胞系方面(库马尔和夏尔马,2022)。

化学传感器应用

1H-吲哚-2,3-二酮化合物表现出很高的传感能力和对 Fe3+ 等金属离子的选择性检测。该应用揭示了该化合物在开发化学传感器方面的潜力,利用其结构成分结合和螯合金属离子(Fahmi等人,2019)。

作用机制

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The nitrobenzyl group could potentially undergo metabolic transformations in the body, which might influence the compound’s activity.

Mode of Action

Indole derivatives are known to interact with various biological targets, and their mode of action often involves binding to these targets and modulating their activity .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “1-(3-nitrobenzyl)-1H-indole-2,3-dione” might affect. Indole derivatives are known to influence a variety of biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

1-[(3-nitrophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)16(15(14)19)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUAJNKKBKMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)